N'-(2-羟基-5-硝基苄叉)异烟肼

描述

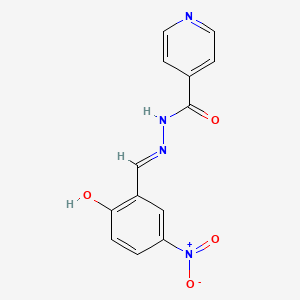

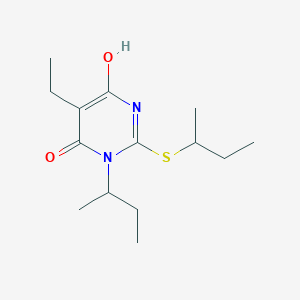

“N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” is a chemical compound with the molecular formula C13H10N4O4 . It is a Schiff base, which are compounds that have received much attention due to their interesting properties and important applications .

Synthesis Analysis

The synthesis of “N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” involves the reaction of isonicotinohydrazide with 2-hydroxy-5-nitrobenzaldehyde . Copper (II), nickel (II), and cobalt (II) complexes of this Schiff base ligand have been synthesized and characterized based on elemental analysis, conductivity measurements, infrared, and electronic absorption spectroscopy .Molecular Structure Analysis

The molecular structure of “N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” is characterized by two adjacent nitrogen atoms in which both nitrogen atoms are nucleophilic and the azomethine carbon possesses both electrophilic and nucleophilic character .Chemical Reactions Analysis

“N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” has been tested as an alternative eco-friendly and non-toxic corrosion inhibitor for J55 steel in 5% (w/v) HCl at various temperatures . The results indicate that subinhibitory concentrations of this compound exhibited inhibitory effects on Pseudomonas aeruginosa quorum sensing related virulence factors .Physical and Chemical Properties Analysis

“N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” has an average mass of 286.243 Da and a monoisotopic mass of 286.070190 Da .科学研究应用

结构分析和分子间相互作用

N'-(2-羟基-5-硝基苄叉)异烟肼和相关化合物已通过 X 射线结构分析和红外光谱进行了研究,突出了它们的特定分子间相互作用。这些研究揭示了不同分子基团之间的分子间氢键和吸引性相互作用的存在,这对于理解这些化合物的结构和化学性质非常重要 (Chuev 等人,1996)。

抗菌和抗脂肪酶潜力

这些化合物对各种细菌菌株(如 MRSA、铜绿假单胞菌和肺炎克雷伯菌)表现出显着的抗菌活性。此外,它们还表现出作为脂肪酶抑制剂的潜力,显示出它们在治疗应用中的潜力,特别是在解决细菌感染和可能的体重管理方面 (Amereih 等人,2020)。

开发用于抗菌剂的金属配合物

研究重点是 N'-(2-羟基-5-硝基苄叉)异烟肼的金属配合物的合成和表征。这些涉及铜、镍和钴等金属的配合物已对其抗菌特性进行了评估,显示出对病原菌的有效性。这表明它们在开发新的抗菌剂中的潜在用途 (Fasina 等人,2017)。

超分子合成和药物功能

正在进行的研究是使用异烟肼衍生物进行超分子合成,以修饰异烟肼等分子的生物活性,异烟肼是一种重要的抗结核药物。这一研究领域旨在通过共结晶和化学修饰来增强现有药物的治疗效果 (Lemmerer,2012)。

探索抗菌活性

已经对包括与 N'-(2-羟基-5-硝基苄叉)异烟肼相关的各种腙化合物进行了进一步的研究,探索它们的抗菌活性。这些研究有助于理解不同的结构修饰如何影响这些化合物的抗菌功效 (Kumar 等人,2011)。

工业应用中的缓蚀

研究还扩展到这些化合物的工业应用,特别是在缓蚀方面。对异烟肼基席夫碱(包括 N-(2-羟基-5-硝基苄叉)异烟肼)的研究表明,它们在酸性溶液中作为缓蚀剂是有效的,酸性溶液通常用于工业中的除垢。这些化合物有望成为在腐蚀性环境中保护钢铁等金属的环保且无毒的替代品 (Iroha 和 Dueke-Eze,2021)。

合成和抗菌特性

已经探索了 N'-(2-羟基-5-硝基苄叉)异烟肼的各种衍生物的合成,重点是它们的强效抗菌和清除过氧化氢的特性。这项研究有助于发现新的抗菌剂和抗氧化剂,突出了这些化合物的多功能性 (Malhotra、Sharma 和 Deep,2012)。

传感器开发

N'-(2-羟基-5-硝基苄叉)异烟肼的衍生物已被用于传感器开发,特别是用于检测汞等重金属。这些传感器表现出高灵敏度和选择性,使其适用于环境监测和安全应用 (Hussain、Rahman、Arshad 和 Asiri,2017)。

作用机制

The mechanism of action of “N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” involves the inhibition of virulence factors including motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 . Molecular docking studies have shown that this compound interacts with the LasR receptor, an important regulatory protein of the Pseudomonas aeruginosa quorum sensing system .

未来方向

The future directions of “N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide” research could involve further exploration of its antimicrobial properties and its potential use as a corrosion inhibitor . Additionally, its interactions with various biological targets could be investigated to understand its potential therapeutic applications .

属性

IUPAC Name |

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-12-2-1-11(17(20)21)7-10(12)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,18H,(H,16,19)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEWMLRJDLRRIA-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol](/img/structure/B3723130.png)

![2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723146.png)

![2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723151.png)

![2-hydroxy-5-[5-[(Z)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3723180.png)

![2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3723196.png)

![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3723197.png)

![N-(4-Chloro-2-methylphenyl)-3-{N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3723208.png)

![N'-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-N-(2-methylphenyl)butanediamide](/img/structure/B3723214.png)